tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxo-1,3-diazinane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)10-6-11/h4-6H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGBKHDICSEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. One common method includes the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the most promising applications of tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate is its role as a capsid assembly modulator for the hepatitis B virus (HBV). Research indicates that derivatives of this compound exhibit submicromolar efficacy against HBV, with minimal cytotoxicity observed at concentrations above 50 μM. Specifically, a study identified a compound derived from this class (designated as compound 27) that functions as a type II core protein allosteric modulator (CpAM). This compound induces the assembly of empty capsids, which prevents the synthesis of viral DNA by misdirecting core protein dimers during the assembly process .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have shown that modifications at specific positions of the 4-oxotetrahydropyrimidine core can enhance antiviral potency. For instance, introducing additional groups at the 5-position has been found to maintain or improve activity against HBV while preserving low cytotoxicity .
Biological Research
Mechanistic Insights
The interaction of this compound with biological molecules provides valuable insights into cellular processes. Its mechanism involves binding to hydrophobic pockets between core protein dimers, which is crucial for understanding viral assembly and potential therapeutic interventions.
Potential Therapeutic Targets
Beyond its antiviral properties, this compound has been investigated for its potential to inhibit various biological pathways. It has been linked to the inhibition of metalloproteases (MMP2, MMP3, and MMP9), which are implicated in cancer metastasis and tissue remodeling. The ability to modify its structure allows for the development of targeted inhibitors that could serve as novel therapeutic agents .
Materials Science
The unique structural characteristics of this compound make it a candidate for developing new materials with specific properties. Its ability to form stable complexes with metal ions and other substrates can be leveraged to create innovative materials for sensors, catalysts, or drug delivery systems .
Summary Table: Applications of this compound
| Application Area | Details |
|---|---|
| Antiviral Activity | Capsid assembly modulator for hepatitis B virus; submicromolar efficacy; low cytotoxicity. |
| Mechanistic Insights | Interaction with core protein dimers; prevents viral DNA synthesis. |
| Therapeutic Targets | Inhibition of metalloproteases; potential in cancer treatment. |
| Materials Science | Development of materials with specific properties; applications in sensors and drug delivery. |
Case Study 1: Hepatitis B Virus Modulation
A study published in PubMed Central explored the synthesis and evaluation of phenyl ureas derived from tert-butyl 4-oxotetrahydropyrimidine as novel capsid assembly modulators for HBV. The findings indicated that these compounds could serve as leads for antiviral drug development due to their effective inhibition of viral replication in both mouse and human hepatocytes .
Case Study 2: Metalloprotease Inhibition
Research has demonstrated that derivatives of tert-butyl 4-oxotetrahydropyrimidine can inhibit metalloproteases involved in cancer progression. These studies highlight the compound's versatility and potential application in oncology, providing a basis for further exploration into its therapeutic uses .
Mechanism of Action
The mechanism of action of tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate involves its interaction with specific molecular targets. For example, as a capsid assembly modulator, it binds to a hydrophobic pocket between core protein dimer interfaces, inducing the assembly of empty capsids . This misdirection of assembly can inhibit viral replication, making it a potential antiviral agent.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The table below compares tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate with two analogous pyrimidine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₉H₁₆N₂O₃ | 200.24 | 4-oxo, tert-butyl carbamate | 2254135-66-3 |
| Ethyl 4-(2-isopropylhydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate | C₁₁H₁₈N₄O₂S | 270.36 | 2-methylthio, 4-isopropylhydrazinyl, ethyl ester | 955368-92-0 |
| tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate | C₂₃H₃₃ClN₄O₄ | 477.99 | Chloro, formyl, pyrrolopyrimidine core | Not provided |
Key Observations :
Substituent Diversity :
- The target compound’s 4-oxo group contrasts with the methylthio and isopropylhydrazinyl groups in the ethyl ester derivative, which confer distinct electronic and steric properties .
- The pyrrolopyrimidine-based compound (from ) includes a chloro atom and formyl group , enhancing its reactivity in cross-coupling or nucleophilic addition reactions compared to the 4-oxo derivative .
Molecular Weight and Complexity :
- The ethyl ester derivative has a higher molecular weight (270.36 g/mol) due to the sulfur-containing methylthio group and hydrazine moiety .
- The pyrrolopyrimidine derivative’s complex scaffold (477.99 g/mol) reflects its role as an advanced intermediate in drug synthesis .
Functional Group Reactivity: The 4-oxo group in the target compound is amenable to reductions (e.g., forming alcohols) or condensations (e.g., hydrazone formation), whereas the methylthio group in the ethyl ester derivative may participate in alkylation or oxidation reactions .
Spectral and Crystallographic Data
Spectroscopy :
- The tert-butyl group in the target compound would produce distinct ¹H-NMR signals (e.g., a singlet at ~1.4 ppm for the nine equivalent protons) compared to the ethyl ester’s triplet (~1.2 ppm) and methylthio’s singlet (~2.5 ppm) .
- 13C-NMR would highlight the 4-oxo carbonyl carbon (~210 ppm) versus the ethyl ester’s carbonyl (~170 ppm) .
Biological Activity
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate is a compound of interest due to its potential biological activities, particularly in antiviral applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₉H₁₆N₂O₃
- Molecular Weight : 200.23 g/mol
- CAS Number : 2254135-66-3
- Boiling Point : Approximately 359.1 °C (predicted) .
Synthesis
The synthesis of tert-butyl 4-oxotetrahydropyrimidine derivatives has been explored in various studies. A notable synthesis pathway involves the reaction of appropriate starting materials leading to the formation of phenyl ureas, which serve as novel capsid assembly modulators for hepatitis B virus (HBV) .
Antiviral Activity
Research indicates that tert-butyl 4-oxotetrahydropyrimidine derivatives exhibit significant antiviral activity, particularly against HBV. The compound has been characterized as a type II core protein allosteric modulator (CpAM), which misdirects core protein dimers into assembling empty capsids devoid of pgRNA, thereby inhibiting viral DNA synthesis .
The mechanism by which tert-butyl 4-oxotetrahydropyrimidine acts involves:
- Induction of core protein dimer assembly into non-infectious capsids.
- Inhibition of pgRNA encapsidation and subsequent viral replication.
- Demonstrated low cytotoxicity (>50 μM) in human hepatoma-derived stable cell lines supporting HBV replication .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of the compound highlight the importance of specific substitutions at different positions on the tetrahydropyrimidine ring. For instance, modifications at position 5 have shown varying impacts on antiviral potency, guiding future design strategies for more effective antiviral agents .
Data Table: Biological Activity Summary
| Compound | Activity | EC50 (µM) | Cytotoxicity (CC50 > µM) | Mechanism |
|---|---|---|---|---|
| Compound 27 | Antiviral against HBV | Submicromolar | >50 | Type II CpAM |
| Analog A | Antiviral activity | Varies | >50 | Type I CpAM |
| Analog B | Reduced activity | Higher than A | >50 | Unknown |
Study 1: Evaluation in Hepatocytes
In a study evaluating the efficacy of tert-butyl 4-oxotetrahydropyrimidine in mouse and human hepatocytes, it was found that treatment with this compound significantly inhibited HBV replication. The study utilized capsid electrophoresis mobility assays to confirm the misdirection of core protein assembly .
Study 2: SAR and Derivative Testing
Another investigation focused on the SAR of related compounds derived from the same core structure. The findings indicated that certain substitutions led to enhanced antiviral activity while maintaining low cytotoxicity profiles, thus supporting further development of these compounds as potential therapeutic agents against HBV .
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization strategies or cross-coupling reactions. For example:
-
Hantzsch Dihydropyridine Synthesis : Cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives in ethanol under reflux yields dihydropyridine intermediates. Subsequent functionalization with tert-butyl carbamate groups can produce the target compound .
-
Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using tert-butyl boronic esters and aryl halides) enables functionalization. Optimal conditions include 1,4-dioxane/water solvent systems, Pd(dppf)Cl₂ catalysts, and K₂CO₃ as a base at 100–110°C under inert atmospheres .
-
Key Parameters : Temperature, catalyst loading, and solvent polarity significantly affect yields. Purification via silica gel column chromatography (e.g., hexane/EtOAc gradients) is standard .
- Data Table : Synthesis Examples from Analogous Compounds
Q. How is this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns. For example, tert-butyl groups appear as singlets near δ 1.36 ppm, while carbonyl carbons resonate at ~170–175 ppm in ¹³C NMR .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and hydrogen-bonding networks. SHELXL is preferred for small-molecule refinement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks at m/z 257–369 for analogs) .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray results. For example, if NMR suggests a planar conformation but crystallography shows puckering, consider dynamic effects in solution .
- DFT Calculations : Computational modeling (e.g., density functional theory) predicts stable conformers and aligns with experimental data .
- Case Study : In tert-butyl carbamate analogs, NMR δ 8.22 ppm (pyrimidine protons) aligns with X-ray-determined aromaticity, while deviations may indicate tautomerism or solvent effects .
Q. What strategies optimize the regioselectivity of cross-coupling reactions for functionalizing tert-butyl 4-oxotetrahydropyrimidine derivatives?
- Methodological Answer :
-
Catalyst Screening : Pd(dppf)Cl₂ outperforms other catalysts in coupling sterically hindered substrates .
-
Protecting Groups : Use of tert-butyl carbamates shields amines during coupling, preventing side reactions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of electron-deficient pyrimidine rings .
- Data Table : Catalytic Systems for Cross-Coupling
| Substrate | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Aryl Bromide + Boronic Ester | Pd(dppf)Cl₂ | 1,4-Dioxane | 42% | |
| Triflate + Piperidine | Pd(OAc)₂ | DMF | 57% |
Q. How do hydrogen-bonding patterns influence the crystal packing of tert-butyl 4-oxotetrahydropyrimidine derivatives?
- Methodological Answer :
- Graph Set Analysis : Etter’s method classifies hydrogen bonds (e.g., R₂²(8) motifs in carbamates) to predict packing motifs. For example, N–H···O bonds between carbonyl groups and amine protons drive layer formation .
- Impact on Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar solvents (e.g., DMSO) for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
